[(1S,2S,3R,6S)-2,3-diacetyloxy-7-oxabicyclo[4.1.0]hept-4-en-1-yl]methyl benzoate
Overview
Description
[(1S,2S,3R,6S)-2,3-diacetyloxy-7-oxabicyclo[4.1.0]hept-4-en-1-yl]methyl benzoate is a naturally occurring cyclohexane epoxide, belonging to a small family of heavily oxygenated cyclohexane derivatives. It has attracted significant attention from natural product and synthetic chemists due to its unusual structure, biogenesis, and biological activity . This compound exhibits interesting biological properties, including tumor-inhibitory, antileukemic, and antibiotic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: [(1S,2S,3R,6S)-2,3-diacetyloxy-7-oxabicyclo[4.1.0]hept-4-en-1-yl]methyl benzoate can be synthesized through various methods. One common approach involves the oxidation of alkenes with peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (MCPBA) or peroxyacetic acid . The mechanism involves the addition of an oxygen atom to an alkene, resulting in the formation of an epoxide ring . Another method involves the use of cyclohexadiene-trans-diols as starting materials, followed by regio- and stereoselective epoxidation .
Industrial Production Methods: Industrial production of senepoxide typically involves the catalytic oxidation of ethylene by air, resulting in the formation of ethylene oxide, which can then be further processed to obtain senepoxide .
Chemical Reactions Analysis
Types of Reactions: [(1S,2S,3R,6S)-2,3-diacetyloxy-7-oxabicyclo[4.1.0]hept-4-en-1-yl]methyl benzoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form other epoxide derivatives.
Reduction: Reduction reactions can convert senepoxide into different cyclohexane derivatives.
Substitution: this compound can undergo substitution reactions, where one of the oxygen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Peroxycarboxylic acids (e.g., MCPBA, peroxyacetic acid) are commonly used for oxidation reactions.
Reduction: Reductive rearrangement using trimethyl phosphite in benzene is a common method.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of other epoxide derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of substituted epoxides.
Scientific Research Applications
[(1S,2S,3R,6S)-2,3-diacetyloxy-7-oxabicyclo[4.1.0]hept-4-en-1-yl]methyl benzoate has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of other cyclohexane epoxides and derivatives.
Medicine: Potential use in cancer treatment due to its tumor-inhibitory properties.
Industry: Used in the production of various chemical compounds and materials.
Mechanism of Action
[(1S,2S,3R,6S)-2,3-diacetyloxy-7-oxabicyclo[4.1.0]hept-4-en-1-yl]methyl benzoate is part of a family of cyclohexane epoxides, which includes compounds such as crotepoxide, boesenoxide, and pipoxide acetate . Compared to these compounds, senepoxide is unique due to its specific biological activities and structural features. For example, crotepoxide and boesenoxide also exhibit tumor-inhibitory activity, but senepoxide has shown distinct antileukemic and antibiotic properties .
Comparison with Similar Compounds
- Crotepoxide
- Boesenoxide
- Pipoxide acetate
- β-[(1S,2S,3R,6S)-2,3-diacetyloxy-7-oxabicyclo[4.1.0]hept-4-en-1-yl]methyl benzoate
- Tingtanoxide
[(1S,2S,3R,6S)-2,3-diacetyloxy-7-oxabicyclo[4.1.0]hept-4-en-1-yl]methyl benzoate’s unique combination of biological activities and structural features makes it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
17550-38-8 |
---|---|
Molecular Formula |
C18H18O7 |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
[(1S,2S,3R,6S)-2,3-diacetyloxy-7-oxabicyclo[4.1.0]hept-4-en-1-yl]methyl benzoate |
InChI |
InChI=1S/C18H18O7/c1-11(19)23-14-8-9-15-18(25-15,16(14)24-12(2)20)10-22-17(21)13-6-4-3-5-7-13/h3-9,14-16H,10H2,1-2H3/t14-,15+,16+,18+/m1/s1 |
InChI Key |
WJYFLYDUGXWVMP-CVYDXHPNSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C=C[C@H]2[C@@]([C@H]1OC(=O)C)(O2)COC(=O)C3=CC=CC=C3 |
SMILES |
CC(=O)OC1C=CC2C(C1OC(=O)C)(O2)COC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(=O)OC1C=CC2C(C1OC(=O)C)(O2)COC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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